
(2E)-1-(2,5-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(2,5-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one: is an organic compound characterized by the presence of dichlorophenyl and trimethoxyphenyl groups attached to a propenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dichlorobenzaldehyde and 2,3,4-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis may be optimized by using continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a suitable base or catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Amino derivatives, thioethers, and other substituted products.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, (2E)-1-(2,5-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: The compound is explored for its potential use in drug development. Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- (2E)-1-(2,4-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- (2E)-1-(2,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- (2E)-1-(2,5-Dichlorophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one
Comparison: Compared to its analogs, (2E)-1-(2,5-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one exhibits unique properties due to the specific positioning of the dichloro and trimethoxy groups. These structural differences can influence the compound’s reactivity, biological activity, and overall performance in various applications. For instance, the presence of the 2,5-dichlorophenyl group may enhance its antimicrobial activity compared to other positional isomers.
Properties
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O4/c1-22-16-9-5-11(17(23-2)18(16)24-3)4-8-15(21)13-10-12(19)6-7-14(13)20/h4-10H,1-3H3/b8-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRQJDXDCIZOBV-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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